molecular formula C17H15F2N3O3 B2922276 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea CAS No. 1207037-31-7

1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea

Cat. No.: B2922276
CAS No.: 1207037-31-7
M. Wt: 347.322
InChI Key: QOGINDPBZNABJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 2,6-difluorophenyl group and a fused benzo[f][1,4]oxazepin ring system. The oxazepin core contains a 4-methyl substituent and a 5-oxo moiety, which likely influence its conformational flexibility and electronic properties. Urea-based compounds are well-documented for their diverse biological activities, including kinase inhibition and pesticidal effects, depending on substituent patterns .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3/c1-22-7-8-25-14-6-5-10(9-11(14)16(22)23)20-17(24)21-15-12(18)3-2-4-13(15)19/h2-6,9H,7-8H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGINDPBZNABJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea typically involves multiple steps:

  • Formation of the Oxazepine Ring:

    • Starting with a suitable precursor, such as 2,6-difluoroaniline, the oxazepine ring is formed through a cyclization reaction. This often involves the use of reagents like phosgene or triphosgene under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can modify the oxazepine ring or the urea group.

    Substitution: Halogenation or nitration reactions can introduce new functional groups onto the aromatic ring, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid; often require catalysts and specific temperature conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea is a chemical compound with potential applications in chemistry, biology, medicine, and industry. It comprises a difluorophenyl group and an oxazepine ring in its structure. The molecular formula is C17H15F2N3O3, and the molecular weight is approximately 353.32 g/mol.

Scientific Research Applications

Here are some of the scientific research applications of this compound:

Chemistry This compound serves as a building block for synthesizing more complex molecules. It can undergo reactions such as oxidation, reduction, and substitution to modify its structure and properties.

  • Oxidation: Oxidation can be achieved using reagents like hydrogen peroxide or potassium permanganate, typically in aqueous or organic solvents at controlled temperatures, potentially leading to hydroxylated derivatives.
  • Reduction: Reduction reactions, using agents such as lithium aluminum hydride or sodium borohydride, are usually performed in anhydrous conditions and can modify the oxazepine ring or the urea group.
  • Substitution: Halogenation using agents like chlorine or bromine, or nitration reactions using agents like nitric acid, can introduce new functional groups onto the aromatic ring, altering the compound’s properties, often requiring catalysts and specific temperature conditions.

Biology It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. The biological activity of the compound is largely attributed to its ability to interact with various biological macromolecules, modulating specific pathways by targeting enzymes and receptors involved in cellular signaling. Potential mechanisms include:

  • Inhibition of enzymatic activity, where the compound may inhibit enzymes that are crucial for cell growth and proliferation.
  • Receptor modulation, where it may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.
  • DNA interaction, where the compound could potentially intercalate with DNA or affect its replication processes.

Medicine It is explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry It is utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

The compound shares similarities with urea derivatives containing tetrahydrobenzo-fused heterocycles. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea (Target) Benzo[f][1,4]oxazepin 2,6-difluorophenyl; 4-methyl; 5-oxo Not reported Rigid oxazepin ring with electron-withdrawing substituents
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Benzo[b]thiophene 3-cyano; benzoyl hydrazone Not reported Thiophene core with electron-deficient cyano group; enhanced π-π stacking
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (14) Triazine 2,4-difluorophenyl; morpholino groups 498.4 Triazine core with morpholino substituents; high purity (97.5% HPLC)

Key Insights :

  • The 2,6-difluorophenyl group is a common motif in agrochemicals (e.g., teflubenzuron, hexaflumuron) and may confer resistance to metabolic degradation .
Substituent Effects on Bioactivity
  • Fluorine Substituents : The 2,6-difluorophenyl group in the target compound mirrors pesticidal urea derivatives like teflubenzuron, which inhibit chitin synthesis in insects . However, the oxazepin ring may redirect activity toward mammalian targets (e.g., kinases) due to enhanced hydrogen-bonding capacity.

Research Findings and Gaps

  • Agrochemical vs.
  • Lack of Direct Activity Data : Structural parallels imply kinase or protease inhibition, but empirical studies are needed to confirm mechanisms.

Biological Activity

1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a difluorophenyl group and an oxazepine ring. Its molecular formula is C17H15F2N3O3C_{17}H_{15}F_2N_3O_3, and it has a molecular weight of approximately 353.32 g/mol. The compound's structural attributes contribute to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. It is believed to modulate specific pathways by targeting enzymes and receptors involved in cellular signaling.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes that are crucial for cell growth and proliferation.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.
  • DNA Interaction: The compound could potentially intercalate with DNA or affect its replication processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Description
AntimicrobialDemonstrated activity against various bacterial strains.
AntitumorPotential effects on cancer cell lines through apoptosis induction.
Anti-inflammatoryMay reduce inflammation by modulating cytokine release.
NeuroprotectiveExhibits protective effects in neuronal models of injury.

Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Antitumor Effects

Research involving cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. In vitro studies showed a reduction in cell viability in HeLa and MCF-7 cells at concentrations above 10 µM .

Anti-inflammatory Properties

In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(2,6-difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea, and how can steric hindrance be mitigated during urea bond formation?

  • Methodological Answer : The synthesis typically involves coupling 2,6-difluoroaniline with a functionalized benzooxazepine intermediate. Urea bond formation can be achieved via carbodiimide-mediated coupling (e.g., using EDCI or DCC) under inert conditions. Steric hindrance from the difluorophenyl group may slow reactivity; optimizing solvent polarity (e.g., DMF or THF) and introducing catalytic bases (e.g., DMAP) can enhance coupling efficiency. Reaction progress should be monitored via TLC or LC-MS to identify incomplete steps .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight and purity. 1^1H/13^{13}C NMR (in DMSO-d6 or CDCl3) resolves aromatic protons and urea NH signals, while IR spectroscopy validates the carbonyl (C=O) and urea (N-H) functional groups. X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline forms are obtainable .

Q. How can solubility challenges be addressed during in vitro assays for this hydrophobic urea derivative?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) for initial dissolution, followed by dilution in buffered solutions containing surfactants (e.g., Tween-80) or cyclodextrins. Dynamic light scattering (DLS) can assess colloidal stability. For membrane-based assays, lipid reconstitution or liposomal encapsulation may improve bioavailability .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound’s synthesis?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediate stability, identifying energetically favorable pathways. Molecular docking studies can also prioritize benzooxazepine derivatives with optimal binding to target proteins. Machine learning algorithms trained on reaction databases (e.g., Reaxys) may suggest alternative reagents or catalysts .

Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction yield and minimizing byproducts?

  • Methodological Answer : A central composite design (CCD) or Box-Behnken model can screen variables like temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies interactions between parameters, while Pareto analysis ranks their significance. For example, a 3k^k factorial design may reveal that excess carbodiimide reagent increases side-product formation .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Control for batch-to-batch compound variability via HPLC purity checks. Meta-analysis of raw data (e.g., dose-response curves) using tools like GraphPad Prism can identify outliers. Consider assay-specific factors, such as membrane permeability in cell-free vs. cellular systems .

Q. What strategies are effective for studying the hydrolytic stability of the urea moiety under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS/MS over 72 hours. Compare half-life (t1/2t_{1/2}) values to structure-activity models of urea derivatives. Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to stabilize the urea bond against nucleophilic attack .

Q. How do substituents on the benzooxazepine ring influence the compound’s pharmacokinetic profile?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., methyl, halogens) at the 4-position of the benzooxazepine. Assess logP (via shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes). Molecular dynamics simulations can correlate substituent hydrophobicity with CYP450 interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.